5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-bromopyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 5-bromopyridine-2-amine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring, which can further react to form more complex structures.
Scientific Research Applications
5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-2-yl)methanol: Similar in structure but contains a hydroxymethyl group instead of the thiadiazole ring.
6-(5-Bromopyridin-2-yl)iminomethyl]phenol:
Uniqueness
5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the bromopyridine and thiadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential biological activities.
Properties
CAS No. |
883230-95-3 |
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Molecular Formula |
C7H5BrN4S |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
5-(5-bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
ZHYZGRPGLZEFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NN=C(S2)N |
Origin of Product |
United States |
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